molecular formula C6H13ClF3N B1438941 Butyl(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1170296-36-2

Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1438941
CAS RN: 1170296-36-2
M. Wt: 191.62 g/mol
InChI Key: FMLMUMIQZZHYNX-UHFFFAOYSA-N
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Description

Butyl(2,2,2-trifluoroethyl)amine hydrochloride, also known as trifluoroethylbutylamine or BTFEA, is a chemical compound with the molecular formula C6H13ClF3N. It is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .


Synthesis Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom. The molecular weight of this compound is 191.62 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily N-trifluoroethylation reactions . These reactions are conducted via cascade diazotization/ N-trifluoroethylation reactions .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Aromatic Trifluoromethylation : A novel strategy for aromatic trifluoromethylation, involving the conversion of amino into trifluoromethyl groups via a Sandmeyer-type reaction, has been reported. This transformation is applicable to various aromatic amines and is carried out under mild conditions (Wang et al., 2014).

  • Synthesis of Trifluoroethyl Onium Salts : Research has shown the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate. This includes the transformation of sulfoxides and N-oxide into corresponding trifluoroethylated salts (Umemoto & Gotoh, 1991).

  • Gas Chromatographic Analysis of Amines : The use of chloroformate esters for gas chromatographic analysis of amines has been studied, particularly using 2,2,2-trichloro-tert. butyl chloroformate. This method allows quantitation of hydrophilic compounds like methylamine (Ahnfelt, Hartvig, & Karlsson, 1982).

  • Synthesis of Trifluoromethyl-Containing Amines : N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is a versatile reagent for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids, demonstrating significant potential in pharmaceutical applications (Mei, Xie, Han, & Soloshonok, 2016).

  • CO2 Capture by Ionic Liquids : Research on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide shows the synthesis of a new ionic liquid that effectively captures CO2 by forming a carbamate salt. This ionic liquid is comparable in efficiency to commercial amine sequestering reagents (Bates, Mayton, Ntai, & Davis, 2002).

  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines are highly versatile intermediates for the asymmetric synthesis of amines, offering an efficient pathway to synthesize a wide range of enantioenriched amines including alpha-branched and alpha,alpha-dibranched amines, as well as alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

  • Synthesis of Polyaminosubstituted Phthalocyanines : Utilization of primary, secondary amines, and tertiary butyl esters of amino acids with zinc(II) hexadecafluorophthalocyanine has led to the synthesis of mono and disubstituted fluorinated phthalocyanines, demonstrating a method for the production of polyaminosubstituted phthalocyanines (Leznoff, Hiebert, & Ok, 2007).

Mechanism of Action

The mechanism of action of Butyl(2,2,2-trifluoroethyl)amine hydrochloride in chemical reactions involves the N-trifluoroethylation of anilines . This process is facilitated by an iron porphyrin catalyst .

Safety and Hazards

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is considered hazardous . It is highly flammable and harmful if swallowed or inhaled . It can cause severe skin burns, eye damage, and serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The most relevant paper retrieved is “Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution” published in RSC Advances . This paper discusses the development of an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLMUMIQZZHYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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